molecular formula C7H12ClNS B2837201 Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride CAS No. 860710-37-8

Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride

Cat. No. B2837201
CAS RN: 860710-37-8
M. Wt: 177.69
InChI Key: YWUYLYGTMBZXNV-UHFFFAOYSA-N
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Description

“Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride” is a chemical compound that can be used for various research and industrial applications . It is also known as “Methyl-thiophen-2-ylmethyl-ammonium chloride” or "N-Methyl(2-thienyl)methanaminium chloride" .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9NS·HCl . The molecular weight is 163.67 . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“this compound” appears as a white crystal . It has a melting point range of 188 - 200 °C . The compound should be stored at 0-8°C .

Scientific Research Applications

Corrosion Inhibition

Methyl-(3-methyl-thiophen-2-ylmethyl)-amine hydrochloride and its derivatives are studied for their corrosion inhibitive properties. For instance, research conducted by Leçe, Emregül, and Atakol (2008) investigated the effectiveness of various Schiff base compounds, including N-(thiophen-2-ylmethylene)pyridin-2-amine (TMP), in inhibiting the corrosion of mild steel. The study found TMP to show a high inhibitor efficiency of 97% (Leçe, Emregül, & Atakol, 2008).

Crystal Packing in Copper Complexes

In 2006, Koval et al. explored the impact of different anions on the crystal packing of copper complexes using a thiophene-containing phenol-based ligand. This study provides insights into how the molecular structure, including the presence of thiophene derivatives, influences the formation of metal complexes (Koval et al., 2006).

Antimicrobial and Antifungal Activities

Patel and Patel (2017) conducted research on the synthesis and evaluation of antimicrobial and antifungal activities of various derivatives, including those derived from thiophene. Their findings contribute to the development of novel antimicrobial agents, emphasizing the potential of thiophene derivatives in this field (Patel & Patel, 2017).

DNA-Binding Polymers

Carreon et al. (2014) synthesized a cationic polythiophene derivative, highlighting its potential use as a theranostic gene delivery vehicle. This study underscores the applicability of thiophene derivatives in biologically relevant contexts, such as DNA binding (Carreon, Santos, Matson, & So, 2014).

Corrosion Inhibition in Acid Solutions

Daoud et al. (2014) investigated the use of a synthesized thiophene Schiff base as a corrosion inhibitor in acidic environments. The study provided evidence of its efficiency as a corrosion inhibitor, highlighting the practical applications of thiophene derivatives in industrial contexts (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Organic Light-Emitting Diodes (OLEDs)

Ge et al. (2008) developed bipolar molecules incorporating thiophene, which were used in the fabrication of phosphorescent OLEDs. This research signifies the role of thiophene derivatives in advancing OLED technology (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

properties

IUPAC Name

N-methyl-1-(3-methylthiophen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6-3-4-9-7(6)5-8-2;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYLYGTMBZXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860710-37-8
Record name methyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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